An In-Depth Technical Guide to 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine: Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The hydrazinylmethyl moiety serves as a versatile functional group for further chemical modifications and the formation of various pharmacologically active structures. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for this compound, offering valuable insights for researchers in the field.
Chemical Structure and Properties
The chemical structure of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine is characterized by a pyridine ring substituted with a hydrazinylmethyl group at the 5-position and a trifluoromethyl group at the 2-position.
Molecular Formula: C₇H₈F₃N₃[1][2]
Molecular Weight: 191.16 g/mol [1][2]
CAS Number: 1260838-86-5[1]
Predicted Physicochemical Properties
| Property | Predicted Value |
| pKa | |
| LogP | |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Note: These values are computationally predicted and should be confirmed by experimental data.
The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, affecting its reactivity and basicity. The hydrazinylmethyl group is a reactive nucleophile and can participate in a variety of chemical transformations.
Synthesis and Methodology
The synthesis of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine can be approached through a multi-step process, starting from commercially available precursors. A plausible and efficient synthetic route involves the preparation of a key intermediate, 5-(chloromethyl)-2-(trifluoromethyl)pyridine, followed by nucleophilic substitution with hydrazine.
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Caption: Proposed synthetic workflow for 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine.
Experimental Protocol: Synthesis of the Key Intermediate 2-chloro-5-(hydrazinylmethyl)pyridine
A recent study outlines a method for the synthesis of the closely related intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, which provides a strong basis for the synthesis of the target compound.[3] This process involves the reaction of 2-chloro-5-(chloromethyl)pyridine with hydrazine hydrate.
Materials:
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2-chloro-5-(chloromethyl)pyridine
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Hydrazine hydrate
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Suitable solvent (e.g., ethanol, methanol)
Procedure:
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Dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable solvent in a reaction vessel.
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Add an excess of hydrazine hydrate to the solution.
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The reaction mixture is then stirred, typically at room temperature or with gentle heating, to facilitate the nucleophilic substitution of the chlorine atom by the hydrazine group.
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The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is worked up to isolate the desired product. This may involve removing the solvent under reduced pressure, followed by extraction and purification steps.
This methodology can be adapted for the synthesis of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine, likely starting from 5-(chloromethyl)-2-(trifluoromethyl)pyridine.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine suggest its potential as a valuable building block in drug discovery.
As a Scaffold for Novel Therapeutics
The hydrazinyl group is a key functional handle that can be readily derivatized to form a wide range of heterocyclic systems, such as pyrazoles, triazoles, and pyridazines. These heterocyclic cores are prevalent in many biologically active molecules. For instance, trifluoromethyl-substituted pyrazole derivatives have been investigated as anti-inflammatory agents.[4]
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Caption: Potential derivatization of the target compound to form biologically active pyrazoles.
Role of the Trifluoromethyl Group
The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways at that position, leading to improved pharmacokinetic profiles of drug candidates.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine and its precursors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area or under a chemical fume hood.
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Handling: Avoid inhalation, ingestion, and skin contact. In case of contact, rinse the affected area with copious amounts of water.
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Storage: Store in a cool, dry place away from incompatible materials.
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine represents a promising scaffold for the development of novel therapeutic agents. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The presence of both the versatile hydrazinylmethyl group and the metabolically robust trifluoromethyl group makes it an attractive starting point for the design and synthesis of new drug candidates with potentially enhanced pharmacological properties. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- Jadhav, S. B., & Shinde, S. B. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.
- Supporting Inform
-
Agnitio Pharma. (n.d.). 5-Hydrazinyl-2-(trifluoromethyl)pyridine. Retrieved from [Link]
- Supporting Information for a scientific article from the Royal Society of Chemistry. (n.d.).
-
Oakwood Chemical. (n.d.). 5-Hydrazinyl-2-(trifluoromethyl)pyridine. Retrieved from [Link]
- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
-
PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 70, 350-357.
-
PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]
- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 116-126.
- U.S. Patent No. 5,329,011. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- U.S. Patent No. 4,650,875. (1987). Preparation of (trifluoromethyl)pyridines.
- Wang, M., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103523.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1260838-86-5 | 2-(Hydrazinylmethyl)-5-(trifluoromethyl)pyridine - AiFChem [aifchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
